N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a butoxy group at the 8th position and a chromene ring system with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Intermediate: The quinoline ring system can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Butoxy Group: The 8-position of the quinoline ring can be functionalized with a butoxy group via nucleophilic substitution reactions using butyl bromide and a suitable base.
Synthesis of the Chromene Ring: The chromene ring system can be synthesized through the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of the Carboxamide Group: The final step involves the coupling of the quinoline and chromene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives of the chromene ring.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the chromene ring system, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. The chromene ring system may interact with enzymes or receptors, modulating their activity. The butoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-2-methylpropanamide: Similar structure but with a different substituent on the chromene ring.
N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide: Contains a chlorinated phenoxy group instead of the chromene ring.
Uniqueness
N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the quinoline and chromene ring systems, which confer distinct chemical and biological properties. The presence of the butoxy group further enhances its lipophilicity and potential interactions with biological targets, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O4/c1-2-3-13-28-20-11-10-17(15-8-6-12-24-22(15)20)25-23(27)21-14-18(26)16-7-4-5-9-19(16)29-21/h4-12,14H,2-3,13H2,1H3,(H,25,27) |
InChI Key |
VRYBFFQZBWJSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C=CC=N2 |
Origin of Product |
United States |
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